molecular formula C8H14S2 B14271247 2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine CAS No. 137838-42-7

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine

Cat. No.: B14271247
CAS No.: 137838-42-7
M. Wt: 174.3 g/mol
InChI Key: KGRQLKBTMMEPPN-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine is an organic compound with the molecular formula C6H13NS2 It is a member of the dithiazine family, characterized by the presence of sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine can be synthesized through a patented process. The synthesis involves reacting the first aldehyde group with aqueous ammonia in a mixture of acetaldehyde and alkanal (C4-C6). The resulting Schiff base is then reacted with hydrogen sulfide .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiazine derivatives.

Scientific Research Applications

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-dithiazine: Another member of the dithiazine family with similar structural features.

    1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl: A closely related compound with comparable chemical properties.

Uniqueness

2,5,6-Trimethyl-4,7-dihydro-2H-1,3-dithiepine is unique due to its specific substitution pattern and ring structure

Properties

CAS No.

137838-42-7

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

2,5,6-trimethyl-4,7-dihydro-1,3-dithiepine

InChI

InChI=1S/C8H14S2/c1-6-4-9-8(3)10-5-7(6)2/h8H,4-5H2,1-3H3

InChI Key

KGRQLKBTMMEPPN-UHFFFAOYSA-N

Canonical SMILES

CC1SCC(=C(CS1)C)C

Origin of Product

United States

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